molecular formula C10H15Cl2N3O2 B2368925 2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride CAS No. 2344685-47-6

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride

Cat. No.: B2368925
CAS No.: 2344685-47-6
M. Wt: 280.15
InChI Key: RQONFYNSWYGYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3O2 It is a derivative of pyrimidine and piperidine, which are both significant in various chemical and pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride typically involves the reaction of piperidine derivatives with pyrimidine carboxylic acids. The process often includes steps such as cyclization, reduction, and purification to obtain the desired product. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions and minimize waste, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Piperidin-4-ylpyrimidine-5-carboxylic acid: Similar structure but without the dihydrochloride component.

    Piperidine derivatives: Compounds containing the piperidine ring, used in various pharmaceutical applications.

    Pyrimidine derivatives: Compounds containing the pyrimidine ring, significant in nucleic acid chemistry and drug development.

Uniqueness

2-Piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride is unique due to its combined piperidine and pyrimidine structure, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-piperidin-4-ylpyrimidine-5-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2.2ClH/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQONFYNSWYGYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.